molecular formula C15H14N6 B2975562 (Z)-3-methyl-1-phenyl-4-(2-(pyridin-3-yl)hydrazono)-1H-pyrazol-5(4H)-imine CAS No. 315708-75-9

(Z)-3-methyl-1-phenyl-4-(2-(pyridin-3-yl)hydrazono)-1H-pyrazol-5(4H)-imine

Cat. No.: B2975562
CAS No.: 315708-75-9
M. Wt: 278.319
InChI Key: AROAUAYVRCVIMV-YFWLICNRSA-N
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Description

(Z)-3-methyl-1-phenyl-4-(2-(pyridin-3-yl)hydrazono)-1H-pyrazol-5(4H)-imine is a chemical compound of significant interest in medicinal and organic chemistry research due to its hybrid structure incorporating pyrazolone and hydrazone moieties. Pyrazolones are a five-membered heterocyclic nucleus with two adjacent nitrogen atoms, known for their diverse biological activities and role as key synthetic intermediates . The hydrazone functional group, a product of condensation between a hydrazine and a carbonyl compound, is widely studied for its chelating properties and numerous applications . The core pyrazolone scaffold is associated with a broad spectrum of pharmacological properties, including antimicrobial , anti-inflammatory , antioxidant , and anticancer activities . The incorporation of a hydrazone linkage, as seen in this compound, is a common strategy in molecular hybridization to develop new chemotherapeutic agents . Heterocyclic Schiff bases derived from pyrazolone are well-documented and have been reported to exhibit antimicrobial, antitumour, and antioxidant effects . The presence of the pyridinyl ring further enhances the potential of this molecule to act as a versatile ligand for metal coordination chemistry . In research settings, this compound serves as a valuable precursor for the synthesis of more complex heterocyclic systems and may be utilized in the development of novel bioactive agents. Researchers can explore its application in areas such as drug discovery, where pyrazoline derivatives have been investigated as cannabinoid CB1 receptor antagonists , and materials science. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-2-phenyl-4-(pyridin-3-yldiazenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6/c1-11-14(19-18-12-6-5-9-17-10-12)15(16)21(20-11)13-7-3-2-4-8-13/h2-10H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRDIWDOQWEVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N=NC2=CN=CC=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-methyl-1-phenyl-4-(2-(pyridin-3-yl)hydrazono)-1H-pyrazol-5(4H)-imine is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by a unique hydrazone linkage and a pyridine moiety, may exhibit various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to synthesize existing research findings related to the biological activity of this compound.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C17H16N4\text{C}_{17}\text{H}_{16}\text{N}_4

The synthesis typically involves the condensation reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with pyridine derivatives under acidic conditions. The resulting compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry, confirming the formation of the hydrazone linkage.

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to (Z)-3-methyl-1-phenyl-4-(2-(pyridin-3-yl)hydrazono)-1H-pyrazol-5(4H)-imine have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study found that specific derivatives demonstrated inhibitory activity ranging from 61% to 85% against TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

2. Anticancer Properties

The pyrazole scaffold has been extensively studied for its anticancer potential. Several derivatives have shown cytotoxicity against various cancer cell lines. For example, a derivative with a similar structure was tested against breast cancer cells (MCF-7) and exhibited IC50 values in the low micromolar range . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

3. Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. Compounds structurally related to (Z)-3-methyl-1-phenyl-4-(2-(pyridin-3-yl)hydrazono)-1H-pyrazol-5(4H)-imine have been tested against pathogens such as E. coli and S. aureus, showing zones of inhibition comparable to standard antibiotics .

Data Table: Biological Activities of Pyrazole Derivatives

Activity Compound IC50 / % Inhibition Reference
Anti-inflammatory(Z)-3-methyl-1-phenyl-pyrazol derivative61%-85% TNF-α inhibition
AnticancerSimilar pyrazole derivativeLow µM range
AntimicrobialPyrazole derivatives against E. coliSignificant inhibition

Case Studies

A notable case study involved the evaluation of a series of hydrazone-containing pyrazoles for their anti-inflammatory properties in vivo. The study demonstrated that specific compounds significantly reduced edema in carrageenan-induced models, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Another case study focused on the synthesis and biological evaluation of novel pyrazole derivatives targeting bacterial infections. The study highlighted that modifications in the substituents on the pyrazole ring could enhance antibacterial activity, suggesting a structure–activity relationship that could be exploited for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Comparative Analysis of Pyrazolone Derivatives
Compound Name / ID Substituent on Hydrazono Moiety Key Biological Activities Binding Energy (kcal/mol) Ulcer Index
Target Compound Pyridin-3-yl Antimalarial (predicted via structural similarity to BePINH) Not reported Not tested
BePINH [(Z)-3-Methyl-1-phenyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one] Phenyl Antimalarial (in vivo efficacy reported) -4.673 1.70 (diclofenac reference)
(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one 3,4-Difluorophenyl Anti-inflammatory, antiproliferative, antibacterial -6.177 Not reported
PYZ-F [(Z)-4-[2-(4-Fluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one] 4-Fluorophenyl Moderate anti-inflammatory and antibacterial activity -5.347 Not reported
THPA6 (Thiazole-substituted derivative) 4-(4-Methoxyphenyl)thiazol-2-yl Superior analgesic/anti-inflammatory activity with low ulcer index (0.58 ± 0.08) Not reported 0.58 ± 0.08

Key Findings

Anti-Inflammatory and Antiproliferative Activity
  • The 3,4-difluorophenyl derivative (Table 1) exhibited the highest anti-inflammatory and antiproliferative potency, supported by its strong binding affinity (-6.177 kcal/mol) to cyclooxygenase-2 (COX-2) via hydrogen bonds with Asn288 and Gln283 .
  • PYZ-F (4-fluorophenyl) showed moderate activity (-5.347 kcal/mol), highlighting the role of fluorine substitution in enhancing target interactions .
  • The target compound ’s pyridin-3-yl group may offer improved solubility and binding specificity compared to phenyl analogues, though experimental data are lacking .
Antibacterial and Antimalarial Activity
  • The 3,4-difluorophenyl derivative demonstrated broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • BePINH , a phenyl-substituted analogue, exhibited antimalarial efficacy in murine models, reducing parasitemia by 60% at 25 mg/kg . The target compound’s pyridine ring could enhance antimalarial activity by improving interactions with Plasmodium proteases .

Molecular Docking Insights

  • Fluorinated derivatives exhibit stronger hydrogen bonding with COX-2 residues (e.g., Asn288, Gln283) due to electronegative fluorine atoms stabilizing interactions .
  • The pyridin-3-yl group in the target compound may interact with polar residues in target enzymes (e.g., Plasmodium falcipain-2) via its nitrogen atom, though computational studies are needed to confirm this .

Q & A

Basic: What are the optimal synthetic routes for preparing (Z)-3-methyl-1-phenyl-4-(2-(pyridin-3-yl)hydrazono)-1H-pyrazol-5(4H)-imine?

Methodological Answer:
The compound can be synthesized via condensation reactions of hydrazine derivatives with pyrazolone precursors. For example:

  • Stepwise synthesis : React 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (PMBP) with pyridin-3-ylhydrazine under acidic conditions (e.g., acetic acid) to form the hydrazono intermediate. Monitor reaction progress via TLC (Rf ~0.63–0.67) and purify via recrystallization (ethanol/water) .
  • Green synthesis : Use sulfamic acid as a reusable catalyst in solvent-free conditions for multi-component reactions, achieving yields >60% with reduced reaction times .

Basic: How can spectroscopic techniques (FT-IR, NMR) distinguish the (Z)-isomer from other configurations?

Methodological Answer:

  • FT-IR : The (Z)-isomer shows characteristic C=O stretching at ~1719 cm⁻¹ and N-H stretching at ~3433 cm⁻¹. The absence of a free carbonyl peak (C=O) confirms hydrazone formation .
  • ¹H NMR : The olefinic proton (C=N–NH–) appears as a singlet at δ ~9.2–9.5 ppm. Pyridyl protons resonate as multiplets in δ ~7.2–8.5 ppm, with splitting patterns dependent on substitution .

Basic: What crystallographic methods are used to resolve the Z-configuration and molecular packing?

Methodological Answer:

  • Single-crystal X-ray diffraction : Use SHELX programs (SHELXL for refinement) to determine bond lengths (e.g., C=N ~1.28 Å) and dihedral angles, confirming the (Z)-configuration .
  • ORTEP visualization : Generate anisotropic displacement ellipsoid models to analyze intermolecular interactions (e.g., π-π stacking between pyridyl and phenyl groups) .

Advanced: How can DFT calculations predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap ~3.5–4.0 eV), predicting nucleophilic/electrophilic sites. Compare with experimental IR/NMR data for validation .
  • Charge distribution : Analyze Mulliken charges to identify reactive centers (e.g., pyridyl N atoms with high negative charge) for targeted derivatization .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

  • Derivative synthesis : Modify substituents (e.g., halogenation at the pyridyl ring or methyl group substitution) and evaluate anti-depressant activity via forced swim tests (FST). Compare immobility times (e.g., derivatives in showed 40–50% reduction vs. imipramine controls).
  • Molecular docking : Simulate binding affinities with targets like monoamine oxidases (MAOs) using AutoDock Vina, correlating docking scores (ΔG ~−8.5 kcal/mol) with experimental IC₅₀ values .

Advanced: How are contradictory spectral or crystallographic data resolved during characterization?

Methodological Answer:

  • Multi-technique validation : Cross-check NMR/IR data with X-ray results. For example, conflicting C=O FT-IR peaks may arise from keto-enol tautomerism; crystallographic data can confirm the dominant form .
  • High-resolution refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in crystals, improving R-factor convergence (<5%) .

Advanced: What green chemistry approaches minimize waste in large-scale synthesis?

Methodological Answer:

  • Catalyst recycling : Employ sulfamic acid (reusable for 5 cycles without activity loss) in solvent-free one-pot synthesis, reducing E-factor (kg waste/kg product) by ~70% .
  • Microwave-assisted synthesis : Reduce reaction time from 8 hours to 30 minutes, achieving 75% yield with controlled temperature (80°C) .

Advanced: How does polymorphism affect the compound’s physicochemical stability?

Methodological Answer:

  • Thermal analysis : Perform DSC/TGA to identify polymorph transitions (melting points: 176–198°C). Stability studies (40°C/75% RH for 6 months) correlate with crystallographic packing efficiency .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to predict dissolution rates and bioavailability .

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